molecular formula C14H25ClN2O B1380108 N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1803598-79-9

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Cat. No.: B1380108
CAS No.: 1803598-79-9
M. Wt: 272.81 g/mol
InChI Key: UKSJBZDLJZORFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminocyclohexyl)bicyclo[221]heptane-2-carboxamide hydrochloride is a chemical compound with the molecular formula C14H24N2O·HCl It is a hydrochloride salt derived from the reaction of an amine group with a bicyclic carboxamide structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminocyclohexanol and bicyclo[2.2.1]heptane-2-carboxylic acid.

  • Reaction Steps: The carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) to form an active ester. The activated ester is then reacted with the amine group of 2-aminocyclohexanol to form the amide bond.

  • Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using various electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Electrophiles like alkyl halides, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Ketones or carboxylic acids.

  • Reduction: Alcohols or amines.

  • Substitution: Amides or esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: Research is ongoing to explore its therapeutic potential, including its use as a drug candidate for various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • N-(2-aminocyclohexyl)adamantane-2-carboxamide hydrochloride

  • N-(2-aminocyclohexyl)norbornane-2-carboxamide hydrochloride

Uniqueness: N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its similar compounds. This structure can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.ClH/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9;/h9-13H,1-8,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJBZDLJZORFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2CC3CCC2C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 5
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 6
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.